![molecular formula C24H19P B081920 2-(Diphenylphosphino)biphenyl CAS No. 13885-09-1](/img/structure/B81920.png)
2-(Diphenylphosphino)biphenyl
Overview
Description
Synthesis Analysis
The synthesis of 2-(Diphenylphosphino)biphenyl derivatives involves several key strategies, including one-pot procedures and the use of coupling reactions catalyzed by metal complexes. A notable method includes the lithiation of parent heterocycles followed by reaction with dichlorophenylphosphine, showcasing the versatility and adaptability of synthetic approaches to create these compounds (Wong, Ortgies, & Forgione, 2012).
Molecular Structure Analysis
The molecular structure of this compound complexes has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies reveal that the phosphine ligands can adopt specific orientations relative to the metal center, influencing the overall geometry and electronic properties of the complexes. The coordination environment and the ligand's ability to adopt cis or trans configurations play significant roles in determining the reactivity and catalytic properties of these complexes.
Chemical Reactions and Properties
This compound compounds participate in a range of chemical reactions, forming complexes with different metals. These reactions often lead to catalytically active species that facilitate various transformations, including alkene hydrocarboxylation and cross-coupling reactions. The phosphine ligands' electronic and steric properties significantly influence the selectivity and efficiency of these catalytic processes (Dyer, Fawcett, & Hanton, 2005).
Scientific Research Applications
Heck Coupling Reactions : 2-Diphenylphosphino-2′-methylbiphenyl, a biphenyl-based phosphine, has been effective as a ligand in palladium-catalyzed terminal arylation of 1,1-disubstituted olefins with aryl bromides. This process is utilized in Heck coupling reactions (Nadri, Joshaghani, & Rafiee, 2009).
Torsional Barrier Determination : The activation barrier to axial torsion in 2,2'-bis(diphenylphosphino)biphenyl has been calculated to be around 22 kcal/mol, indicating that even if pure enantiomers could be obtained, they would rapidly racemize at or above 25°C (Desponds & Schlosser, 1996).
Cross-Coupling Reactions : 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl (Ph-Davephos) is used as a ligand in various cross-coupling reactions. It's synthesized via a four-step process from 2-bromo-iodobenzene with an overall yield of 43% and is typically supplied as a white powder (Wong, Ortgies, & Forgione, 2012).
Synthesis of Functionalized Cyclohexanols : A bifunctional phosphine catalyst, 2′-(diphenylphosphino)biphenyl-2-ol, was used in the synthesis of highly functionalized cyclohexanols through a cascade Michael–Henry reaction. This method offers advantages like mild conditions, high diastereoselectivity, and a wide substrate scope (Wang, Yuan, Zheng, & Shi, 2012).
Formation of Allyl Complexes of Palladium : New allyl complexes of palladium with atropisomeric ligands, including 2-(diphenylphosphino)-2‘-(dimethylamino)biphenyl, have been prepared and structurally characterized. Their dynamic behavior and structural characteristics in solution were elucidated using NMR techniques (Faller & Sarantopoulos, 2004).
Hydroformylation : Diphosphines like 2,2'-bis[(diphenylphosphino)methyl]1,1'-biphenyl have been used as ligands in rhodium-catalyzed hydroformylation. The size of the natural bite angle of chelating diphosphines influences the regioselectivity for the formation of straight-chain aldehydes (Casey et al., 1992).
Safety and Hazards
“2-(Diphenylphosphino)biphenyl” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If in eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice or attention .
Mechanism of Action
Target of Action
2-(Diphenylphosphino)biphenyl, also known as PhDave-Phos , is a type of ligand that primarily targets palladium (Pd) in various catalytic reactions . Ligands are molecules that bind to a central metal atom to form a coordination complex. In this case, the phosphine functional group in this compound binds to Pd, facilitating various types of cross-coupling reactions .
Mode of Action
The compound interacts with its target, Pd, by donating electron density to the metal center, forming a metal-ligand bond . This interaction activates the Pd center, enabling it to participate in various types of cross-coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction . The ligand’s role is crucial in these reactions, influencing the reactivity, selectivity, and overall success of the reaction .
Biochemical Pathways
These reactions are widely used in organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Result of Action
The primary result of this compound’s action is the facilitation of various types of cross-coupling reactions when used as a ligand with Pd . These reactions are crucial for the formation of C-C and C-N bonds, which are fundamental in organic synthesis .
properties
IUPAC Name |
diphenyl-(2-phenylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCQSSIMHQVKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514265 | |
Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13885-09-1 | |
Record name | ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Diphenylphosphino)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Diphenylphosphino)biphenyl (dppbp) interact with metal ions, and what are the resulting properties?
A1: this compound acts as a bidentate phosphine ligand, meaning it can donate two electron pairs to a metal ion, forming a stable ring structure. [, ] This interaction leads to the formation of coordination complexes with interesting photophysical and electrochemical properties. For instance, when dppbp coordinates with copper(I) halide, the resulting complexes exhibit green photoluminescence with microsecond lifetimes. [] This luminescence originates from a metal-to-ligand charge transfer (MLCT) transition. []
Q2: What is the structural characterization of this compound, and what spectroscopic data is available?
A2: While the provided abstracts do not delve into the specific spectroscopic data of dppbp itself, they highlight its use in characterizing the synthesized complexes. Techniques like X-ray crystallography are employed to determine the molecular structures of the resulting complexes, revealing the coordination geometry around the metal center and the spatial arrangement of dppbp. [, ] Additionally, spectroscopic methods like UV-Vis and photoluminescence spectroscopy are used to study the electronic transitions within the complexes, offering insights into their light absorption and emission properties. []
Q3: Can you explain the catalytic properties and applications of complexes containing this compound?
A3: While the provided research doesn't focus on the catalytic applications of dppbp-containing complexes, it's worth noting that phosphine ligands, in general, are widely used in transition metal catalysis. [] They can influence the reactivity and selectivity of metal catalysts by modulating the electronic and steric environment around the metal center. Further research exploring the catalytic potential of dppbp-containing complexes could be promising, particularly in areas like asymmetric catalysis, where chiral phosphine ligands are highly sought after.
Q4: What are the known applications of this compound in materials science?
A5: The research highlights the potential of dppbp-containing copper(I) halide complexes as emissive materials. [] Their microsecond lifetimes and green emission make them attractive candidates for applications in organic light-emitting diodes (OLEDs). [] Furthermore, the good thermal stability observed for these complexes is crucial for practical applications in electronic devices. []
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